molecular formula C2H2IN3S B13652989 3-Iodo-1,2,4-thiadiazol-5-amine

3-Iodo-1,2,4-thiadiazol-5-amine

Cat. No.: B13652989
M. Wt: 227.03 g/mol
InChI Key: FKTMZKQRARAJNX-UHFFFAOYSA-N
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Description

3-Iodo-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiosemicarbazide derivatives with iodine-containing reagents. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-Iodo-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .

Properties

Molecular Formula

C2H2IN3S

Molecular Weight

227.03 g/mol

IUPAC Name

3-iodo-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C2H2IN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6)

InChI Key

FKTMZKQRARAJNX-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NS1)I)N

Origin of Product

United States

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